3'-(Trifluoromethyl)phthalanilic acid
Description
Overview of Trifluoromethylated Organic Compounds in Advanced Chemical Research
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal and agricultural chemistry to enhance the properties of organic molecules. fiveable.me The unique characteristics of the -CF3 group significantly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.com
Key properties imparted by the trifluoromethyl group include:
High Electronegativity : The fluorine atoms in the -CF3 group are highly electronegative, creating a strong electron-withdrawing effect that can alter the reactivity and binding interactions of the molecule. fiveable.me
Increased Lipophilicity : The -CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to permeate biological membranes. mdpi.com
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes like cytochrome P450. fiveable.memdpi.com This often leads to an increased half-life and bioavailability of drug candidates. fiveable.me
Bioisosterism : The trifluoromethyl group can act as a bioisostere for other chemical groups, such as the methyl or chloro groups, allowing for the fine-tuning of a molecule's steric and electronic properties. mdpi.com
The strategic placement of -CF3 groups has led to the development of numerous successful pharmaceuticals and agrochemicals. wikipedia.org For instance, the antidepressant fluoxetine (B1211875) and the anti-cancer drug selinexor (B610770) contain trifluoromethyl groups that are crucial to their therapeutic effects. mdpi.com In agrochemicals, compounds like trifluralin (B1683247) demonstrate the effectiveness of this group in creating potent herbicides. wikipedia.org The development of new reagents and methods for introducing trifluoromethyl groups into organic molecules remains an active and important area of chemical research. wikipedia.orgresearchgate.net
| Property | Description | Impact on Molecular Behavior | Reference |
|---|---|---|---|
| Electronegativity | Strong electron-withdrawing nature due to fluorine atoms. | Influences molecular polarity, reactivity, and binding affinity to biological targets. | fiveable.memdpi.com |
| Lipophilicity | Increases the fat-solubility of the molecule (Hansch π value of +0.88). | Enhances membrane permeability and can affect drug-receptor interactions. | mdpi.com |
| Metabolic Stability | The C-F bond is very strong (bond dissociation energy of 485.3 kJ/mol) and resistant to enzymatic cleavage. | Improves pharmacokinetic properties such as increased half-life and bioavailability. | fiveable.memdpi.com |
| Bioisosterism | Can sterically and electronically mimic other functional groups (e.g., chlorine). | Allows for optimization of potency, selectivity, and metabolic profile. | mdpi.com |
Significance of Phthalanilic Acid Scaffolds in Modern Molecular Design
A molecular scaffold refers to the core structure of a molecule. In drug discovery and materials science, scaffold-based design is a common strategy where a known core structure is chemically modified to create new derivatives with desired properties. rsc.orgarxiv.org This approach allows researchers to systematically explore chemical space while retaining the essential structural features responsible for a particular activity. rsc.org
Phthalanilic acid and its derivatives, such as phthalic acid diamides, represent an important class of scaffolds. The structure provides a defined three-dimensional arrangement of functional groups (carboxyl and amide groups) that can be oriented for specific molecular interactions. Research into phthalic acid diamides has shown their potential as potent insecticides. researchgate.net For example, flubendiamide (B33115) is a commercial insecticide with a phthalic acid diamide (B1670390) core. researchgate.net The mechanism of action for these compounds often involves targeting insect ryanodine (B192298) receptors, which are critical for calcium regulation in muscle cells. researchgate.net
The utility of the phthalanilic acid scaffold lies in its synthetic accessibility and the ease with which its aromatic rings and amide linkages can be functionalized. This allows for the creation of large libraries of compounds for screening and the optimization of lead compounds.
Current Research Trajectories for 3'-(Trifluoromethyl)phthalanilic Acid and its Derivatives
Current research involving structures related to this compound primarily focuses on the synthesis and evaluation of its derivatives for biological activity, particularly in the agrochemical sector. The combination of the trifluoromethyl group and the phthalanilic acid scaffold is a rational design strategy aimed at discovering new active compounds.
One research direction involves the synthesis of novel phthalic acid diamide derivatives that incorporate two trifluoromethylated aromatic amine moieties. researchgate.net In these studies, compounds are designed and synthesized to explore the structure-activity relationship (SAR). The biological evaluation of these derivatives against insect pests, such as the oriental armyworm and diamondback moth, has shown that some compounds exhibit significant larvicidal activity. researchgate.net These findings suggest that the trifluoromethyl group on the aniline (B41778) ring plays a role in the compound's insecticidal potency. researchgate.net
Future research may involve:
Structure
3D Structure
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO3/c16-15(17,18)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(21)22/h1-8H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMRPOSNJLCIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166921 | |
| Record name | Phthalanilic acid, 3'-(trifluoromethyl)- | |
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Molecular Weight |
309.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16053-36-4 | |
| Record name | Phthalanilic acid, 3'-(trifluoromethyl)- | |
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| Record name | 16053-36-4 | |
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| Record name | Phthalanilic acid, 3'-(trifluoromethyl)- | |
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| Record name | 3'-(TRIFLUOROMETHYL)PHTHALANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-((3-(Trifluoromethyl)phenyl)carbamoyl)benzoic acid | |
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Synthetic Strategies and Methodologies for 3 Trifluoromethyl Phthalanilic Acid and Its Analogues
Direct Synthesis of 3'-(Trifluoromethyl)phthalanilic Acid
The most direct and conventional approach to synthesizing this compound involves the nucleophilic acyl substitution reaction between phthalic anhydride (B1165640) and 3-(trifluoromethyl)aniline (B124266). This method builds the core phthalanilic acid structure in a single, efficient step.
Precursor Chemistry and Reaction Pathways Towards the Phthalanilic Acid Moiety
The fundamental reaction pathway is the nucleophilic attack of the amino group of 3-(trifluoromethyl)aniline on one of the carbonyl carbons of phthalic anhydride. This attack leads to the opening of the anhydride ring, forming the amide and carboxylic acid functionalities that define the phthalanilic acid structure.
The key precursors for this synthesis are:
Phthalic Anhydride: A readily available cyclic dicarboxylic anhydride that serves as the electrophile.
3-(Trifluoromethyl)aniline: A substituted aniline (B41778) where the potent electron-withdrawing trifluoromethyl (-CF₃) group is located at the meta position of the aromatic ring.
The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, which can also serve as a catalyst. researchgate.netcapes.gov.br The mechanism involves the formation of a tetrahedral intermediate, which then collapses to yield the final phthalanilic acid product. Under heating, this amic acid can undergo a subsequent intramolecular cyclization via dehydration to form the corresponding N-(3-trifluoromethylphenyl)phthalimide. researchgate.net Therefore, careful control of the reaction conditions is necessary to isolate the phthalanilic acid intermediate.
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing the synthesis of phthalanilic acids requires careful management of solvent, temperature, and reaction time to maximize the yield of the desired amic acid while preventing its conversion to the phthalimide (B116566) byproduct.
Studies on related systems, such as the reaction between tetrachlorophthalic anhydride and aniline, have shown that refluxing in glacial acetic acid for several hours (e.g., 6.5 hours) can lead to high yields (96%) of the intermediate amic acid before its cyclization. google.com Other protocols for similar reactions specify temperatures around 120°C for shorter durations of 2 hours. nih.gov The choice of solvent is critical; polar aprotic solvents are often employed. The reaction temperature is typically kept moderate to favor the formation of the phthalanilic acid. Elevated temperatures tend to promote the dehydration and cyclization to the imide.
| Parameter | Condition | Rationale |
| Solvent | Glacial Acetic Acid, Toluene, DMF | Solubilizes reactants; Acetic acid can also act as a catalyst. researchgate.netnih.gov |
| Temperature | Room Temperature to 120°C | Lower temperatures favor isolation of the amic acid; higher temperatures promote cyclization to the imide. nih.gov |
| Reaction Time | 2-24 hours | Duration is optimized to ensure complete reaction of the starting materials without significant byproduct formation. nih.gov |
| Catalyst | Acidic (e.g., Acetic Acid) or Basic (e.g., Et₃N) | Catalysts can facilitate the nucleophilic attack and ring-opening. nih.gov |
Advanced Trifluoromethylation Techniques Applied to Phthalanilic Acid Scaffolds
Transition Metal-Catalyzed Trifluoromethylation Protocols
Transition metals, particularly palladium and copper, are powerful catalysts for forming carbon-trifluoromethyl (C-CF₃) bonds. jackwestin.com These methods could be applied to synthesize this compound by trifluoromethylating a phthalanilic acid precursor, such as 3'-halophthalanilic acid.
Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, using hindered phosphine (B1218219) ligands, can effectively trifluoromethylate aryl chlorides, bromides, and triflates using nucleophilic CF₃ sources like (trifluoromethyl)triethylsilane (TESCF₃). msu.edu
Copper Catalysis: Copper-mediated trifluoromethylation is a widely used and cost-effective method. Reagents like fluoroform-derived CuCF₃ can trifluoromethylate a broad range of aryl and heteroaryl halides under mild conditions, often without the need for additional ligands. rsc.org These reactions are particularly effective for aryl iodides and can be accelerated by electron-withdrawing groups on the aromatic ring. nih.gov
| Catalyst System | Substrate Type | CF₃ Source | Key Features |
| Palladium / Hindered Ligand | Aryl Halides (Cl, Br), Triflates | TESCF₃ / KF | Good functional group tolerance; mild conditions. msu.edu |
| Copper(I) Iodide / Phenanthroline | Aryl Iodides | CF₃SiEt₃ / KF | Faster for electron-poor substrates. nih.gov |
| Ligandless Copper | Aryl Iodides, Bromides | Fluoroform-derived CuCF₃ | High reactivity and yield; mild conditions (23–50°C). rsc.org |
Electrophilic and Nucleophilic Trifluoromethylation Approaches for Aromatic Rings
Direct C-H trifluoromethylation or substitution of a leaving group on the aromatic ring can also be achieved using electrophilic or nucleophilic reagents.
Electrophilic Trifluoromethylation: This approach utilizes reagents that act as a source of "CF₃⁺". Hypervalent iodine compounds, such as Togni's reagents, are widely used for the direct trifluoromethylation of arenes and heteroarenes. youtube.comresearchgate.net These reactions can be performed under transition-metal-free conditions or catalyzed by metals like silver. walshmedicalmedia.com Another class of reagents includes S-(trifluoromethyl)diphenylsulfonium triflates, which can trifluoromethylate electron-rich aromatic rings like anilines. science.gov
Nucleophilic Trifluoromethylation: These methods employ a "CF₃⁻" source to displace a leaving group (typically a halide) on the aromatic ring. Copper-catalyzed reactions, as mentioned previously, are a primary example. capes.gov.brwikipedia.org Methyl trifluoroacetate (B77799) (MTFA) in the presence of a copper(I) catalyst and an alkali halide can also serve as a valuable trifluoromethylating agent for aryl iodides and bromides. dcu.ie
Derivatization and Structural Modification of the this compound Moiety
The this compound molecule possesses two key functional groups—a carboxylic acid and an amide—that can be readily modified to create a diverse range of derivatives.
The carboxylic acid group is a versatile handle for various transformations:
Esterification: Reaction with an alcohol, often under acidic catalysis (Fischer esterification), yields the corresponding ester. jackwestin.com
Amide Formation: Coupling with a primary or secondary amine, typically using an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC), produces a new amide derivative. youtube.com
Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl chloride. youtube.com
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. msu.edu
The amide linkage can also be a site for modification, although it is generally less reactive than the carboxylic acid. Under specific conditions, transamidation reactions can be performed to exchange the aniline portion of the molecule. rsc.org Furthermore, the aromatic rings of the phthalanilic acid scaffold can undergo further electrophilic aromatic substitution, although the positions of substitution will be directed by the existing substituents (the amide/carboxylic acid group on one ring and the trifluoromethyl group on the other).
Synthesis of Novel Anilide Derivatives for Specific Research Objectives
The anilide functional group is a cornerstone in medicinal and agricultural chemistry, and the synthesis of novel derivatives is frequently pursued to discover compounds with enhanced or specific biological activities. The incorporation of a trifluoromethyl (CF3) group is a common strategy in drug design, as it can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.
For Agrochemical Research: A significant area of research is the development of new insecticides. Novel phthalic acid diamides containing trifluoromethylated aniline moieties have been designed and synthesized to act as potent insecticides. researchgate.netnih.gov For instance, a series of phthalic acid diamides with a CF3 group at the meta-position of the aniline ring were synthesized and showed excellent larvicidal activities against Plutella xylostella (diamondback moth). nih.gov The synthesis involves multi-step procedures, starting from substituted phthalic acids or anhydrides and coupling them with different trifluoromethyl-containing anilines to produce a library of compounds for structure-activity relationship (SAR) studies. researchgate.netnih.gov
For Pharmaceutical Research: In pharmaceutical chemistry, novel anilide derivatives are constantly being developed to target a wide range of diseases. For example, new 8-anilide theophylline (B1681296) derivatives have been synthesized with the dual aim of acting as bronchodilators for asthma treatment and possessing antibacterial properties. nih.gov The synthesis of these compounds involves creating a carboxylic acid derivative of theophylline and then coupling it with various substituted anilines to produce the final anilide products. Similarly, derivatives of acetanilide (B955) have been synthesized to explore new therapeutic effects, starting from aniline and proceeding through imine formation, reduction to a secondary amine, and subsequent acylation to yield tertiary amides. iscientific.org These synthetic efforts highlight the modularity of anilide synthesis, allowing for the systematic variation of the aniline component to optimize pharmacological activity.
Table 2: Examples of Novel Anilide Derivatives and Their Research Objectives
| Compound Class | Synthetic Precursors | Research Objective | Reference |
|---|---|---|---|
| Trifluoromethylated Phthalic Acid Diamides | Phthalic acid, Trifluoromethylated anilines | Insecticides | researchgate.netnih.gov |
| 8-Anilide Theophylline Derivatives | 8-Carboxytheophylline, Substituted anilines | Bronchodilators, Antibacterials | nih.gov |
| Tertiary Acetanilide Derivatives | Aniline, Ketones/Aldehydes, Acetic anhydride | Novel Therapeutic Agents | iscientific.org |
Functionalization of the Carboxylic Acid Group in Related Structures
The carboxylic acid group in this compound and related structures is a versatile functional handle that allows for a wide array of chemical modifications. These transformations can be broadly categorized into derivatization of the carboxyl group or more complex transformations where the carboxyl group is replaced entirely.
Conversion to Other Functional Groups: The most common functionalization of a carboxylic acid is its conversion into other related functional groups, such as esters, amides, and acid chlorides.
Esterification: Carboxylic acids can be converted to esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by reaction with an alkyl halide after conversion to a carboxylate salt. For instance, 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid can be reacted with methanol (B129727) and sulfuric acid to yield the corresponding methyl ester. prepchem.com
Amidation: The direct formation of amides from carboxylic acids and amines is a fundamental transformation. While this can be achieved by heating to drive off water, various coupling reagents (e.g., carbodiimides) or catalytic systems are often employed for milder and more efficient reactions. mdpi.comgoogle.com Boron-based reagents, such as B(OCH2CF3)3, have been shown to be effective for direct amidation under relatively mild conditions (80-100 °C). acs.org
Decarboxylative Functionalization: A more advanced strategy for functionalization involves the complete removal and replacement of the carboxylic acid group, a process known as decarboxylative functionalization. These methods often proceed via radical intermediates and have become powerful tools in modern organic synthesis. osaka-u.ac.jp Visible-light-induced photoredox catalysis is a particularly mild and efficient way to achieve these transformations. researchgate.netcornell.edu
Under these conditions, the carboxylic acid can be converted into a redox-active ester (e.g., using N-hydroxyphthalimide) or used directly. osaka-u.ac.jp Upon single-electron reduction or oxidation, a carboxyl radical is formed, which readily extrudes CO2 to generate an aryl radical. This radical can then be trapped by various reagents to form new carbon-carbon or carbon-heteroatom bonds. This allows the carboxylic acid to serve as a traceless directing group, enabling transformations such as:
Decarboxylative Arylation princeton.edu
Decarboxylative Azidation osaka-u.ac.jpresearchgate.net
Decarboxylative Alkylation researchgate.net
These methods offer a powerful way to modify the core structure of phthalanilic acid analogues, providing access to a diverse range of compounds that would be difficult to synthesize through traditional methods. researchgate.netprinceton.edu
Comprehensive Spectroscopic and Structural Characterization of 3 Trifluoromethyl Phthalanilic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
NMR spectroscopy stands as a powerful, non-destructive technique for probing the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-¹³ (¹³C) NMR are instrumental in mapping the carbon-hydrogen framework of 3'-(Trifluoromethyl)phthalanilic acid. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The aromatic region of the spectrum is expected to be complex due to the presence of two substituted benzene (B151609) rings. The protons on the phthalic acid moiety and the trifluoromethyl-substituted aniline (B41778) ring will exhibit characteristic multiplets. The acidic proton of the carboxylic acid and the amide proton may appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.
The ¹³C NMR spectrum provides complementary information by showing the number of unique carbon environments. The carbonyl carbons of the carboxylic acid and the amide functional groups are expected to resonate at the downfield end of the spectrum. The trifluoromethyl group's strong electron-withdrawing nature will influence the chemical shifts of the carbons on the aniline ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (Phthalic moiety) | 7.5 - 8.0 | Multiplet |
| Aromatic-H (Trifluoromethylphenyl moiety) | 7.4 - 7.8 | Multiplet |
| Amide-H (N-H) | 10.0 - 11.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (Amide) | 165 - 170 |
| Carbonyl (Carboxylic Acid) | 168 - 173 |
| Aromatic-C | 120 - 140 |
Fluorine-¹⁹ (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a sharp singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal, typically in the range of -60 to -65 ppm relative to a standard like CFCl₃, is indicative of the electronic environment of the CF₃ group. The absence of other fluorine signals can serve as a confirmation of the compound's purity with respect to other fluorinated species.
Vibrational Spectroscopy for Bond Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and FT-Raman techniques, provides insights into the bonding and functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FTIR spectrum of this compound is anticipated to display a series of absorption bands that are characteristic of its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, often overlapping with the N-H stretching of the amide group, which typically appears around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations of the amide and carboxylic acid groups are expected to give rise to strong absorption bands in the region of 1650-1750 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will likely produce strong bands in the 1100-1350 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| N-H Stretch (Amide) | ~3300 | Medium |
| C=O Stretch (Amide I) | 1660 - 1690 | Strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |
| C-F Stretch (CF₃) | 1100 - 1350 | Strong |
FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and O-H give strong signals in FTIR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. The aromatic ring vibrations, particularly the ring breathing modes, are expected to be prominent in the FT-Raman spectrum of this compound. The symmetric stretching of the C-CF₃ bond may also be more clearly observed in the Raman spectrum.
Table 4: Predicted FT-Raman Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic Ring Breathing | 990 - 1010 | Strong |
| Symmetric C-CF₃ Stretch | 700 - 800 | Medium |
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Investigation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar, thermally labile compounds like this compound. The analysis provides confirmation of the molecular formula by detecting the intact molecule as a charged adduct.
Given its molecular formula of C₁₅H₁₀F₃NO₃, the monoisotopic mass is 309.0613 g/mol . In positive ion mode, the compound is expected to be detected as the protonated molecule [M+H]⁺. In negative ion mode, it would be observed as the deprotonated molecule [M-H]⁻. Predicted m/z values for common adducts are useful for confirming the compound's identity in high-resolution mass spectrometry. uni.lu
| Adduct | Ion Type | Expected m/z (Monoisotopic) |
|---|---|---|
| [M+H]⁺ | Positive | 310.0685 |
| [M+Na]⁺ | Positive | 332.0505 |
| [M-H]⁻ | Negative | 308.0540 |
| [M+HCOO]⁻ | Negative | 354.0595 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of phthalanilic acids, derivatization—such as esterification of the carboxylic acid group to form a methyl or ethyl ester—is typically required prior to analysis.
Upon injection, the derivatized analyte is ionized, most commonly by Electron Ionization (EI), which imparts significant energy, leading to predictable bond cleavages. The resulting fragmentation pattern serves as a molecular fingerprint. For a derivatized this compound, fragmentation is expected to occur at the amide and ester linkages. A key fragment in the mass spectra of many phthalates is observed at m/z 149, corresponding to the protonated phthalic anhydride (B1165640) ion, which forms via a characteristic rearrangement. researchgate.net Other significant fragments would arise from cleavage of the amide bond, yielding ions corresponding to the 3-(trifluoromethyl)aniline (B124266) and methyl-2-carboxybenzoyl moieties.
| Plausible Fragment Ion | m/z Value | Origin |
|---|---|---|
| [C₈H₅O₃]⁺ | 149 | Protonated phthalic anhydride (from rearrangement) |
| [C₇H₄F₃N]⁺ | 161 | 3-(Trifluoromethyl)aniline moiety |
| [C₈H₅O₂]⁺ | 133 | Benzoyl cation from the phthalic acid part |
| [C₇H₄F₃]⁺ | 145 | Trifluoromethylphenyl cation |
| [C₆H₄]⁺ | 76 | Benzyne radical cation from phthalic moiety |
Chromatographic Techniques for Purity and Reaction Progression Monitoring
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds and for monitoring the progress of a chemical reaction. For an aromatic carboxylic acid like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. helixchrom.comhelixchrom.com
In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. A gradient elution, starting with a higher proportion of aqueous solvent and increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration over time, is effective for eluting the compound and separating it from potential impurities, starting materials, or byproducts. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, resulting in sharper peaks and more reproducible retention times. glsciences.com Detection is commonly performed using a UV detector set to a wavelength where the aromatic rings exhibit strong absorbance.
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10 µL |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography (TLC) is a rapid and effective analytical technique employed to monitor the progress of the synthesis of this compound. This method allows for the qualitative assessment of the reaction mixture over time, confirming the consumption of starting materials and the formation of the desired product. The principle of separation in TLC is based on the differential partitioning of the components of a mixture between a stationary phase (a thin layer of adsorbent material on a solid support) and a mobile phase (a solvent or solvent mixture).
The synthesis of this compound typically involves the reaction of phthalic anhydride with 3-(trifluoromethyl)aniline. By spotting the reaction mixture on a TLC plate at various time intervals, it is possible to visualize the disappearance of the reactant spots and the emergence of the product spot.
For the effective monitoring of this reaction, a suitable TLC system must be established. This involves the selection of an appropriate stationary phase, mobile phase, and visualization technique.
Stationary Phase: Silica (B1680970) gel 60 F₂₅₄ plates are commonly used for the analysis of moderately polar compounds like this compound and its precursors. The "F₂₅₄" designation indicates that the silica gel is impregnated with a fluorescent indicator that allows for the visualization of UV-active compounds under short-wave ultraviolet (UV) light (254 nm).
Mobile Phase: The choice of the mobile phase, or eluent, is critical for achieving good separation of the reactants and the product. Given the acidic nature of the carboxylic acid group in the product and the basicity of the amine reactant, a solvent system of appropriate polarity is required. A common mobile phase for separating aromatic carboxylic acids is a mixture of a non-polar solvent and a more polar solvent, with the addition of a small amount of an acidic modifier to ensure sharp, well-defined spots. A typical eluent system for this analysis would be a mixture of hexane (B92381) and ethyl acetate, with a small percentage of acetic acid. The ratio of these solvents can be adjusted to optimize the separation and achieve a suitable retention factor (Rƒ) for the product, ideally between 0.3 and 0.5.
Visualization: Due to the presence of aromatic rings in both the reactants and the product, they are expected to be UV-active. Therefore, the primary method of visualization is to observe the TLC plate under a UV lamp at 254 nm, where the compounds will appear as dark spots against a fluorescent green background. To further confirm the identity of the acidic product, a pH indicator stain, such as bromocresol green, can be used. When the plate is sprayed with or dipped into a solution of bromocresol green, the acidic spot of this compound will appear as a yellow spot on a blue or green background.
The progress of the reaction can be tracked by comparing the TLC profile of the reaction mixture over time to that of the starting materials. A typical TLC plate for monitoring this reaction would have three lanes: one for the starting material 3-(trifluoromethyl)aniline, one for the reaction mixture, and one for a co-spot (a mixture of the starting material and the reaction mixture) to aid in identification.
The expected observations on the TLC plate as the reaction proceeds are summarized in the table below. The Rƒ values are estimates based on the relative polarities of the compounds in a moderately polar solvent system. Phthalic anhydride is often not visualized as distinctly as the other components under these conditions but would have a different Rƒ from the product.
| Compound | Expected Rƒ Value (Approximate) | Visualization Method | Appearance on TLC Plate |
|---|---|---|---|
| 3-(Trifluoromethyl)aniline | 0.6 - 0.7 | UV Light (254 nm) | Dark spot |
| Phthalic Anhydride | 0.4 - 0.5 | UV Light (254 nm) | Dark spot |
| This compound | 0.3 - 0.4 | UV Light (254 nm), Bromocresol Green | Dark spot (UV), Yellow spot (Bromocresol Green) |
As the reaction progresses, the intensity of the spots corresponding to 3-(trifluoromethyl)aniline and phthalic anhydride will decrease, while the intensity of the spot for this compound will increase. The reaction is considered complete when the spots for the starting materials are no longer visible in the reaction mixture lane.
Theoretical and Computational Studies of 3 Trifluoromethyl Phthalanilic Acid
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govmdpi.com By solving the Kohn-Sham equations, DFT can determine various ground-state electronic properties, including molecular orbital energies, geometric parameters like bond lengths and angles, and charge distributions. mdpi.com The choice of functional, such as the widely used B3LYP hybrid functional, and a suitable basis set, like 6-31G(d,p) or higher, is crucial for obtaining reliable results that can correlate well with experimental data. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. libretexts.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgpku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. niscpr.res.in A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Table 1: Illustrative Frontier Molecular Orbital Parameters
| Parameter | Expected Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
Note: The values in this table are illustrative, based on typical DFT calculations for similar aromatic compounds, and are not from a specific study on 3'-(Trifluoromethyl)phthalanilic acid.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govyoutube.com The MEP map displays different potential values on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.comresearchgate.net
In this compound, the most negative potential (red/yellow regions) would be concentrated around the oxygen atoms of the carboxylic acid and amide groups due to their high electronegativity and lone pairs of electrons. These sites represent the primary centers for electrophilic interactions. Conversely, the most positive potential (blue regions) would be located around the acidic proton of the carboxylic acid and the amide N-H proton, identifying them as sites for nucleophilic attack. The electron-withdrawing -CF3 group would also create a region of lower electron density on the phenyl ring to which it is attached.
The biological activity and chemical reactivity of a flexible molecule like phthalanilic acid are intrinsically linked to its three-dimensional conformation. Computational studies on the parent compound, phthalanilic acid, have shown that its structure is stabilized by an intramolecular hydrogen bond between the amide (N-H) hydrogen and the carbonyl oxygen of the carboxylic acid group. mdpi.com This interaction is crucial in determining the molecule's most stable conformer.
A thorough conformational analysis involves mapping the potential energy surface by systematically rotating the molecule's single bonds, such as the C-N amide bond and the bonds connecting the phenyl rings. DFT calculations can be used to optimize the geometry of various conformers and calculate their relative energies to identify the global minimum energy structure. semanticscholar.org For this compound, such an analysis would reveal how the bulky and electronegative -CF3 group might influence the preferred orientation of the phenyl rings and the strength of the intramolecular hydrogen bond.
Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Hybridization Characteristics
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding pattern within a molecule. wisc.edu It is used to investigate intramolecular interactions, charge delocalization, and hyperconjugation by examining donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. niscpr.res.innih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For this compound, NBO analysis would reveal significant delocalization effects. Key interactions would likely include the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding π* orbitals of the adjacent carbonyl groups and phenyl rings. These interactions contribute to the stability of the conjugated system. The analysis also details the hybridization of each atom, providing insight into the molecule's bonding structure. researchgate.net
Table 2: Illustrative NBO Second-Order Perturbation Energies (E(2))
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O) on C=O | π*(C=O) | > 20 | Carbonyl resonance |
| LP(N) on Amide | π*(C=O) | > 40 | Amide resonance |
| π(Phenyl Ring) | π*(Phenyl Ring) | ~ 15-25 | Aromatic conjugation |
Note: This table presents typical interaction types and energies for illustrative purposes, based on NBO analyses of similar functional groups.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. ajchem-a.com By solving Newton's equations of motion, MD simulations can model the conformational flexibility of this compound and its interactions with surrounding solvent molecules over time.
An MD simulation could provide insights into the stability of the intramolecular hydrogen bond in different solvent environments (e.g., water, ethanol). By analyzing the trajectory, one can calculate parameters such as the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation and the number of intermolecular hydrogen bonds formed with the solvent. ajchem-a.com This information is vital for understanding how the solvent environment influences the molecule's shape and potential reactivity.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Trifluoromethylated Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a molecule's chemical structure with its biological activity or physical properties. researchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and an observed activity.
For a series of trifluoromethylated phthalanilic acid analogues, a QSAR study could be developed to predict their potential biological activity (e.g., as anti-inflammatory or antimicrobial agents). Molecular descriptors would be calculated using DFT, including electronic properties (HOMO/LUMO energies, dipole moment), steric properties (molecular volume), and topological indices. nih.gov By creating a statistically robust model, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. researchgate.net
Investigation of Biological Mechanisms and Pharmacological Research Paradigms for 3 Trifluoromethyl Phthalanilic Acid Derivatives
Exploration of Molecular Targets in Medicinal Chemistry Research
The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity, make 3'-(Trifluoromethyl)phthalanilic acid derivatives intriguing subjects for medicinal chemistry research.
Receptor Binding and Modulation Studies (e.g., NMDA receptor ligand research)
The N-methyl-D-aspartate (NMDA) receptor, a crucial ligand-gated ion channel, is implicated in various neuropsychiatric disorders, including Alzheimer's disease, epilepsy, and schizophrenia. nih.gov Its dysfunction often leads to excessive activation and subsequent neuronal death. nih.gov Consequently, the NMDA receptor is a significant therapeutic target. nih.gov Research into N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines has sought to develop radioligands for PET imaging of the NMDA receptor's "open channel" state. nih.govnih.gov This research aims to create tools for better understanding neuropsychiatric disorders and for developing new treatments. nih.gov In a study of 80 such derivatives, four compounds demonstrated a desirable low nanomolar affinity for the phencyclidine (PCP) binding site within the NMDA receptor channel, marking them as promising candidates for PET radioligand development. nih.govnih.gov
The activation of NMDA receptors requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. wikipedia.org This, combined with the necessity of postsynaptic cell depolarization to remove a magnesium ion block, allows the receptor to function as a "coincidence detector," crucial for synaptic plasticity, learning, and memory. wikipedia.org
Enzyme Inhibition Mechanisms and Rational Drug Design
Rational drug design leverages knowledge of a biological target's structure and mechanism to develop new therapeutic agents. nih.gov This approach is particularly relevant for designing enzyme inhibitors. While specific research on this compound as an enzyme inhibitor is not widely detailed in the available literature, the principles of rational drug design are applicable.
The process often involves identifying a key enzyme in a pathological pathway and then designing a molecule that can bind to its active site, blocking its function. The trifluoromethyl group can play a crucial role in this process by enhancing binding affinity and metabolic stability. For instance, in the development of novel protein kinase inhibitors, isophthalic and terephthalic acid derivatives have been explored as structural scaffolds. nih.gov Computational methods like molecular docking and molecular dynamics simulations are often employed to predict and validate the binding of these designed compounds to their target enzymes. nih.gov
Anti-infective Research Avenues for Trifluoromethylated Phthalanilic Acid Derivatives
The emergence of drug-resistant pathogens necessitates the development of new anti-infective agents. Trifluoromethylated compounds have shown promise in this area.
Proposed Antibacterial Mechanisms of Action
The trifluoromethyl group is a feature in many pharmacologically active molecules and has been incorporated into various scaffolds to enhance antibacterial activity. nih.gov For example, trifluoromethyl-substituted pyrazole derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Some of these compounds have shown the ability to inhibit bacterial growth in biofilms, which are notoriously difficult to eradicate. nih.gov
Table 1: Antibacterial Activity of Selected Trifluoromethylated Pyrazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Bromo and trifluoromethyl substituted pyrazole | S. aureus (MRSA strains) | 0.78 | nih.gov |
| Bromo and trifluoromethyl substituted pyrazole | S. epidermidis | 1.56 | nih.gov |
| Bromo and trifluoromethyl substituted pyrazole | E. faecium | 0.78 | nih.gov |
| 3,5-bis(trifluoromethyl)phenyl substituted pyrazoles | Gram-positive bacteria | as low as 0.25 | mdpi.com |
Antifungal Action Hypotheses for Trifluoromethylated Pyrimidine Derivatives
In the realm of antifungal research, trifluoromethylated pyrimidine derivatives have emerged as a significant area of study. frontiersin.orgfrontiersin.org These compounds have demonstrated notable efficacy against a variety of plant pathogenic fungi. frontiersin.orgnih.gov The pyrimidine scaffold itself is a well-established pharmacophore in both medicine and agriculture, known for a wide spectrum of biological activities. frontiersin.orgnih.gov
The introduction of an amide moiety to the trifluoromethyl pyrimidine backbone has been a successful strategy in developing potent antifungal agents. frontiersin.orgnih.govnih.gov For instance, certain novel trifluoromethyl pyrimidine derivatives containing an amide group have shown excellent in vitro antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. frontiersin.orgnih.gov In some cases, the efficacy of these compounds was comparable or even superior to the commercial fungicide tebuconazole. frontiersin.orgnih.gov Another study highlighted a pyrimidine derivative that exhibited superior antifungal activity against Phomopsis sp. when compared to Pyrimethanil. nih.gov
The proposed mechanism for these compounds is likely multifaceted, leveraging the synergistic effects of the trifluoromethyl group, the pyrimidine core, and the amide linker to disrupt essential fungal cellular processes.
Table 2: In Vitro Antifungal Activity of Novel Trifluoromethyl Pyrimidine Derivatives
| Compound ID | Fungal Species | Inhibition Rate (%) at 50 µg/ml | Reference |
| 5b | B. cinerea | 96.76 | frontiersin.orgnih.gov |
| 5j | B. cinerea | 96.84 | frontiersin.orgnih.gov |
| 5l | B. cinerea | 100 | frontiersin.orgnih.gov |
| 5v | S. sclerotiorum | 82.73 | frontiersin.orgnih.gov |
| Tebuconazole (Control) | B. cinerea | 96.45 | frontiersin.orgnih.gov |
| Tebuconazole (Control) | S. sclerotiorum | 83.34 | frontiersin.orgnih.gov |
Oncological Research Frameworks Focusing on Cellular Pathway Modulation
The dysregulation of cellular signaling pathways is a hallmark of cancer. nih.gov Consequently, molecules that can modulate these pathways are of great interest in oncology. Research into phthalanilic acid derivatives and related structures has shown potential in this area.
For example, novel derivatives of isophthalic and terephthalic acids have been designed as protein kinase inhibitors, which are crucial regulators of cell signaling. nih.gov Some of these compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including those from liver, breast, and lung carcinomas, as well as leukemias. nih.gov One isophthalic analogue, in particular, was found to induce a dose-dependent decrease in living cancer cells and an increase in necrosis. nih.gov
The modulation of metabolic pathways in cancer is another promising therapeutic strategy. nih.gov Phytochemicals, for instance, have been shown to regulate cancer metabolism by targeting pathways such as the AMPK/PGC-1α signaling pathway. nih.gov While direct studies on this compound in this context are limited, the structural similarities to other researched compounds suggest that it could be a valuable scaffold for developing new anticancer agents that function by modulating key cellular pathways.
Investigation of Anticancer Mechanisms in Trifluoromethylated Compounds
The trifluoromethyl group is a key pharmacophore in a number of approved anticancer drugs. nih.gov Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins. rsc.org While direct studies on the anticancer mechanisms of this compound are not extensively documented in publicly available research, the known effects of related trifluoromethylated compounds and phthalic acid derivatives provide a basis for investigating their potential modes of action.
One critical mechanism through which trifluoromethylated compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. For instance, studies on certain trifluoromethylated isoxazole derivatives have shown that the presence of the CF3 moiety significantly enhances anticancer activity against human breast cancer cell lines (MCF-7) compared to their non-trifluoromethylated counterparts. rsc.org Further investigation revealed that this enhanced activity was linked to the induction of apoptosis. rsc.org
Moreover, trifluoromethylated compounds have been shown to target specific signaling pathways that are often dysregulated in cancer. For example, some derivatives have been found to inhibit the STAT3 pathway, a key regulator of cancer cell proliferation, survival, and metastasis. In a similar vein, isophthalic acid derivatives, which share a core structural feature with phthalanilic acid, have demonstrated potent inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. mdpi.com The introduction of a trifluoromethylphenyl group was a key feature of these potent inhibitors. mdpi.com
The table below summarizes the anticancer activity of selected trifluoromethylated compounds, highlighting the significant increase in potency attributed to the CF3 group.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 | rsc.org |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-CF3 analog) | MCF-7 | 19.72 | rsc.org |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | nih.gov |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | nih.gov |
Agrochemical Research Applications and Target Interactions
Derivatives of this compound have shown significant promise in the field of agrochemicals, particularly as herbicides and insecticides. The trifluoromethyl group often enhances the potency and selectivity of these compounds.
Herbicidal Action Mechanisms in Plant Biology
While specific studies on the herbicidal action of this compound are limited, research on related anilide and phthalanilic acid compounds provides insights into their potential mechanisms. Anilides are a known class of herbicides. wikipedia.org Generally, herbicides act by disrupting vital physiological processes in plants, such as photosynthesis, amino acid synthesis, or cell division. researchgate.net
Interestingly, a recent study on phthalanilic acid (PPA) demonstrated its role as a biostimulant in cowpea (Vigna unguiculata). Foliar application of PPA at certain concentrations led to increased photosynthetic pigment levels, enhanced antioxidant enzyme activities, and ultimately improved fruit quality and yield. mdpi.com This biostimulatory effect at lower concentrations suggests that at higher concentrations, phthalanilic acid derivatives could potentially act as herbicides by disrupting these same physiological pathways. Plant growth regulators can exhibit phytotoxic effects at concentrations that deviate from the optimal range for growth promotion. phytotechlab.comtnau.ac.in
The study on cowpea showed that PPA application influenced stomatal closure, which in turn affected gas exchange and photosynthesis. mdpi.com Such a mechanism, if exaggerated, could lead to a herbicidal effect. The table below summarizes the biostimulatory effects of phthalanilic acid on cowpea, which could be indicative of pathways that could be targeted for herbicidal action at higher concentrations.
| Parameter | Treatment (PPA) | Observation | Reference |
| Photosynthetic Pigment | 200 mg·L⁻¹ | Significant increase in chlorophyll content | mdpi.com |
| Antioxidant Enzyme (POD) | 133.3-266.7 mg·L⁻¹ | 11.89–51.62% increase in activity | mdpi.com |
| Relative Conductivity | 133.3-266.7 mg·L⁻¹ | 22.66–62.18% decrease, indicating less membrane damage | mdpi.com |
| Yield | 200 mg·L⁻¹ | 15.89% increase in yield | mdpi.com |
Insecticidal Mode of Action Studies
A significant area of research for derivatives of this compound is in the development of insecticides. Specifically, phthalic acid diamides, which can be synthesized from phthalanilic acids, have emerged as a potent class of insecticides with a novel mode of action. nih.gov
The primary target of these diamide (B1670390) insecticides is the insect ryanodine (B192298) receptor (RyR), an intracellular calcium release channel crucial for muscle contraction. nih.govnih.gov Phthalic acid diamides, such as flubendiamide (B33115), act as activators of the insect RyR. nih.govresearchgate.net This activation leads to an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells. researchgate.netresearchgate.net The resulting depletion of intracellular calcium stores and sustained muscle contraction cause rapid feeding cessation, paralysis, and ultimately the death of the insect. researchgate.netresearchgate.net
A key advantage of this mode of action is its high selectivity for insect RyRs over their mammalian counterparts, which contributes to the low mammalian toxicity of these compounds. nih.govacs.org Research has shown that phthalic acid diamides interact with a site on the insect RyR that is distinct from the binding site of ryanodine itself, inducing a conformational change that locks the channel in an open state. nih.gov
The trifluoromethyl group on the aniline (B41778) ring, as is present in derivatives of this compound, has been shown to be crucial for the high insecticidal activity of these diamide compounds. nih.gov The table below presents data on the insecticidal activity of a phthalic acid diamide derivative with a trifluoromethyl group at the meta-position of the aniline ring, demonstrating its high efficacy.
| Compound | Target Pest | Activity Metric | Value | Reference |
| N²-[1,1-dimethyl-2-(methylthio)ethyl]-3-iodo-N¹-[3-(trifluoromethyl)phenyl]-1,2-benzenedicarboxamide | Plutella xylostella | LC₅₀ (µg/mL) | 0.08 | nih.gov |
Advanced Applications in Materials Science and Catalysis Utilizing 3 Trifluoromethyl Phthalanilic Acid Scaffolds
Polymer Chemistry and Monomer Integration Studies
Phthalanilic Acid Derivatives in Polymerization Reactions for Novel Material Synthesis
Phthalanilic acid and its derivatives are versatile monomers in the synthesis of advanced polymers. Their rigid aromatic structures, coupled with the reactive carboxylic acid and amide functionalities, allow for their incorporation into various polymer backbones, such as polyamides and polyimides. The synthesis of these polymers often involves polycondensation reactions where the phthalanilic acid derivative is reacted with a suitable comonomer, such as a diamine or a dianhydride.
The resulting polymers often exhibit high thermal stability, good mechanical properties, and excellent chemical resistance, making them suitable for applications in high-performance materials. The specific properties of the final polymer can be tailored by modifying the structure of the phthalanilic acid monomer. For instance, the introduction of different substituent groups on the phenyl rings can influence the polymer's solubility, processability, and final material characteristics. The general structure of phthalanilic acid allows for a wide range of chemical modifications, providing a platform for the development of novel polymers with customized properties.
Research in this area has explored the use of various phthalanilic acid derivatives in polymerization reactions. For example, the palladium-catalyzed alkoxycarbonylation of aromatic C–H bonds has been developed for the synthesis of phthalic acid derivatives, which can then be used as monomers. rsc.org Novel phthalazine (B143731) derivatives have also been synthesized and incorporated into polymers, demonstrating the versatility of these building blocks in creating materials with specific pharmacological activities. researchgate.netresearchgate.net
| Monomer Type | Polymerization Method | Resulting Polymer | Key Properties |
| Phthalanilic Acid Derivatives | Polycondensation | Polyamides, Polyimides | High thermal stability, good mechanical strength, chemical resistance |
| Substituted Phthalic Acids | Palladium-catalyzed carbonylation | Polyesters, Polyamides | Tailorable solubility and processability |
| Phthalazine Derivatives | Polycondensation | Bioactive Polymers | Pharmacological activity |
Impact of Trifluoromethyl Groups on Polymer Architecture and Network Formation
The incorporation of trifluoromethyl (CF3) groups into polymer structures has a profound impact on their architecture and properties. canada.ca The strong electron-withdrawing nature and the steric bulk of the CF3 group can significantly alter the polymer's physical and chemical characteristics. researchgate.netrsc.org
One of the key effects of introducing CF3 groups is the increase in the fractional free volume (FFV) of the polymer. acs.org This is due to the inefficient packing of polymer chains caused by the bulky CF3 groups, which creates larger voids between the chains. acs.org An increased FFV generally leads to higher gas permeability, making these polymers attractive for membrane-based gas separation applications. canada.ca
Furthermore, the high electronegativity of the fluorine atoms in the CF3 group can lead to a reduction in intermolecular interactions, such as charge-transfer complexes. canada.ca This can improve the polymer's solubility in organic solvents, which is beneficial for processing. canada.ca The presence of CF3 groups also tends to increase the glass transition temperature (Tg) of the polymer due to the stiffening of the polymer backbone. canada.caacs.org This enhancement in thermal stability is crucial for applications in demanding environments.
In the context of network formation, the steric hindrance from CF3 groups can influence the cross-linking density. The bulky groups can restrict the mobility of polymer chains and affect the accessibility of reactive sites for cross-linking. This can be utilized to control the final network structure and, consequently, the mechanical and thermal properties of the material. Studies on polyimides have shown that the introduction of trifluoromethyl groups can significantly reduce the dielectric constant and water uptake, which is highly desirable for microelectronics applications. researchgate.net
| Property | Impact of Trifluoromethyl Group | Reference |
| Fractional Free Volume (FFV) | Increase | acs.org |
| Gas Permeability | Increase | canada.ca |
| Solubility | Increase | canada.ca |
| Glass Transition Temperature (Tg) | Increase | canada.caacs.org |
| Dielectric Constant | Decrease | researchgate.net |
| Water Uptake | Decrease | researchgate.net |
Development of Liquid Crystalline Materials Incorporating Fluorinated Moieties
The incorporation of fluorine and fluorinated groups, such as the trifluoromethyl moiety, into the molecular structure of liquid crystals has been a highly effective strategy for tailoring their mesomorphic and physical properties. researchgate.netrsc.org The unique characteristics of the fluorine atom, including its small size, high electronegativity, and the steric effects it imparts, allow for fine-tuning of properties critical for display and photonic applications. researchgate.netrsc.org
Fluorinated liquid crystals often exhibit modified melting points, mesophase morphologies, and transition temperatures compared to their non-fluorinated counterparts. researchgate.netrsc.org The introduction of fluorine can influence the dielectric anisotropy, optical anisotropy, and viscoelastic properties of the material. researchgate.net For instance, the strategic placement of fluorine atoms can lead to a significant increase in the dielectric anisotropy, which is a key parameter for achieving low-voltage switching in liquid crystal displays.
The presence of fluorinated moieties can also affect the intermolecular interactions and packing of the molecules in the liquid crystalline phase. This can lead to the formation of different types of mesophases, such as smectic or nematic phases, and can influence the stability and temperature range of these phases. tandfonline.com For example, fluorination of the rigid core of a liquid crystal molecule generally suppresses the formation of smectic phases. researchgate.net
Furthermore, the development of fluorinated mesogen-based liquid-crystalline electrolytes has shown promise for applications in safe lithium-ion batteries. rsc.org The fluorination of the mesogens can lower the highest occupied molecular orbital (HOMO) level, thereby improving their oxidation resistance and electrochemical stability. rsc.org
Role in Organocatalysis and Asymmetric Synthesis
Design of Chiral Catalysts Incorporating Trifluoromethylphenyl Moieties
The trifluoromethylphenyl group is a valuable component in the design of chiral catalysts for asymmetric synthesis due to its unique electronic and steric properties. mdpi.commdpi.com The strong electron-withdrawing nature of the trifluoromethyl group can influence the acidity and reactivity of the catalytic center, while its steric bulk can play a crucial role in controlling the stereoselectivity of the reaction. researchgate.netnih.govbrandeis.edusigmaaldrich.com
Chiral catalysts bearing trifluoromethylphenyl moieties have been successfully employed in a variety of asymmetric transformations, including hydrogenations, cyclopropanations, and isomerizations. researchgate.netnih.gov For instance, chiral iron and ruthenium porphyrins containing trifluoromethylphenyl groups have been used as catalysts for the asymmetric cyclopropanation of alkenes. researchgate.net These catalysts have demonstrated the ability to produce optically active trifluoromethylphenyl cyclopropanes with good enantioselectivity. researchgate.net
In the field of organocatalysis, chiral phosphoric acids and cinchona alkaloids incorporating trifluoromethylphenyl groups have emerged as powerful catalysts for a range of enantioselective reactions. nih.govresearchgate.net The trifluoromethyl group can enhance the acidity of the phosphoric acid catalyst, leading to increased catalytic activity. Moreover, the steric and electronic properties of the trifluoromethylphenyl moiety can contribute to the creation of a well-defined chiral environment around the active site, which is essential for achieving high levels of stereocontrol. nih.gov
The design of these catalysts often involves the strategic placement of the trifluoromethylphenyl group to maximize its influence on the transition state of the reaction. Computational studies are frequently used to understand the catalyst-substrate interactions and to guide the design of more efficient and selective catalysts. researchgate.netamanote.comnih.gov
Mechanistic Studies of Catalytic Activity and Stereoselectivity
Understanding the mechanism of catalytic activity and the origin of stereoselectivity is crucial for the rational design of new and improved chiral catalysts. For catalysts incorporating trifluoromethylphenyl moieties, mechanistic studies often focus on elucidating the role of the trifluoromethyl group in the catalytic cycle.
Density Functional Theory (DFT) calculations have been widely used to investigate the reaction mechanisms and to rationalize the observed stereoselectivities. researchgate.netamanote.comnih.govresearchgate.net These studies can provide detailed information about the structures of transition states, the energies of different reaction pathways, and the nature of non-covalent interactions between the catalyst and the substrate.
In many cases, the trifluoromethyl group is found to influence the stereochemical outcome of the reaction through a combination of steric and electronic effects. Steric repulsion between the bulky trifluoromethyl group and the substrate can favor the formation of one stereoisomer over the other. nih.gov Electronically, the trifluoromethyl group can modulate the electron density at the catalytic center, which can affect the binding of the substrate and the energetics of the transition states.
Emerging Research Directions and Future Perspectives for 3 Trifluoromethyl Phthalanilic Acid
Novel Synthetic Methodologies and Green Chemistry Approaches for Sustainable Production
The future synthesis of 3'-(Trifluoromethyl)phthalanilic acid and its analogues will increasingly prioritize sustainability and efficiency. Traditional chemical manufacturing often involves harsh conditions, hazardous solvents, and significant waste generation. sruc.ac.uk Green chemistry principles offer a framework to mitigate these issues by designing more environmentally benign processes. nih.gov
Key areas of development include:
Use of Recyclable Catalysts: Shifting from stoichiometric reagents to recyclable and environmentally friendly catalysts can significantly reduce waste and improve cost-effectiveness. sruc.ac.uk
Alternative Energy Sources: Techniques such as microwave-assisted synthesis are being explored to reduce reaction times from hours to minutes and decrease energy consumption, leading to more efficient and sustainable processes. researchgate.net
Benign Solvent Systems: The replacement of vast quantities of harmful organic solvents with greener alternatives, or even solvent-free reaction conditions, is a critical goal for sustainable production. sruc.ac.ukresearchgate.net
Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This approach, guided by metrics like the E-factor (environmental factor), helps quantify and reduce the environmental impact of a chemical process. nih.govresearchgate.net
Novel methods for introducing the trifluoromethyl group are also a key research area. While classical methods exist, new reagents and catalytic systems are being developed to perform this transformation more efficiently and under milder conditions. rsc.orgjelsciences.com For instance, research into the cyclocondensation reactions using trifluoromethyl-containing building blocks presents a viable pathway for constructing the core structure of such molecules. nih.gov
Table 1: Comparison of Conventional vs. Green Synthesis Approaches
| Feature | Conventional Synthesis | Green Chemistry Approach |
| Solvents | Often uses large volumes of hazardous solvents. sruc.ac.uk | Prioritizes recyclable, benign solvents or solvent-free conditions. sruc.ac.uk |
| Catalysts | May use stoichiometric or hazardous reagents. | Employs novel, recyclable, and environmentally friendly catalysts. sruc.ac.uk |
| Energy | Typically relies on prolonged heating. | Utilizes energy-efficient methods like microwave irradiation. researchgate.net |
| Waste | Can generate significant chemical waste (high E-factor). nih.gov | Focuses on high atom economy to minimize waste (low E-factor). nih.gov |
Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To efficiently explore the chemical space around the this compound scaffold, modern drug and agrochemical discovery relies on the integration of combinatorial chemistry and high-throughput screening (HTS). researchgate.net Combinatorial chemistry allows for the rapid, parallel synthesis of a large number of structurally related compounds, known as a library. nih.govuzh.ch This technique systematically varies different parts of a core structure to generate extensive molecular diversity.
Table 2: Hypothetical Combinatorial Library Design for this compound Derivatives
| Core Scaffold | R1 Substituent (Phthalic Ring) | R2 Substituent (Aniline Ring) | Linker Modification |
| 3'-(CF3)phthalanilic acid | -H, -Cl, -F, -OCH3 | -H, -Cl, -F, -CH3 | Carboxylic Acid to Ester |
| 3'-(CF3)phthalanilic acid | -H, -Cl, -F, -OCH3 | -H, -Cl, -F, -CH3 | Carboxylic Acid to Amide |
| 3'-(CF3)phthalanilic acid | -H, -Cl, -F, -OCH3 | -H, -Cl, -F, -CH3 | Amide N-Alkylation |
Advanced Computational Modeling for Predictive Material Design and Biological Activity
Advanced computational modeling is revolutionizing the design of new molecules by allowing scientists to predict their properties before they are ever synthesized in a lab. mit.edu Techniques ranging from multi-scale modeling to machine learning and artificial intelligence are being used to forecast mechanical, thermal, and electronic properties, as well as biological activity. mit.edu
For this compound derivatives, computational approaches can be used to:
Predict Biological Activity: Methods like Comparative Molecular Field Analysis (CoMFA) can build statistical models that correlate the three-dimensional structure of a molecule with its biological activity. Such models have been successfully used for related trifluoromethylated compounds to predict their insecticidal potency. researchgate.net
Simulate Molecular Interactions: Molecular dynamics simulations can model how a derivative of the compound might bind to a specific biological target, such as an enzyme or receptor. This provides insight into its potential mechanism of action.
Design Advanced Materials: Algorithms can predict how incorporating the compound into a polymer or other material would affect its properties. This allows for the in-silico design of new materials with desired functions, such as enhanced thermal stability or specific optical characteristics. mit.edu
By leveraging these predictive tools, researchers can prioritize the synthesis of only the most promising candidates, saving significant time and resources. mit.edu
Interdisciplinary Research with Biological Systems and Advanced Materials Science
The unique properties conferred by the trifluoromethyl group make this compound a compelling candidate for interdisciplinary research. mdpi.com Its structural similarity to known bioactive molecules, such as phthalic acid diamide (B1670390) insecticides, suggests significant potential in the life sciences, while its fluorinated nature is attractive for materials science applications. researchgate.net
Biological Systems: Future research will likely involve screening derivatives of this compound for a wide range of biological activities. Given that related trifluoromethyl-containing compounds have shown promise as insecticides, fungicides, and antibacterial agents, these are primary areas for exploration. researchgate.netrsc.orgnih.gov Studies could investigate their effects on specific enzymes, cellular pathways, or whole organisms to identify new potential agrochemicals or therapeutics. mdpi.comnih.govnih.gov
Advanced Materials Science: In materials science, the focus will be on leveraging the properties of the trifluoromethyl group, such as its high thermal stability and hydrophobicity. mdpi.com Derivatives of the compound could be explored as monomers for creating novel fluorinated polymers with enhanced chemical resistance, low surface energy, or unique optical properties. These materials could find applications in coatings, advanced electronics, or specialized textiles.
Exploration of New Chemical Reactivity and Transformation Pathways for the Compound
Future research will also delve into the fundamental chemical reactivity of this compound to unlock new transformation pathways and create more complex molecular architectures. The compound possesses several reactive sites—the carboxylic acid, the amide linkage, and the two aromatic rings—that can be targeted for chemical modification.
Potential areas for exploration include:
Cyclization Reactions: The proximity of the carboxylic acid and amide groups suggests the potential for intramolecular cyclization reactions to form novel heterocyclic systems, such as phthalimides.
Amide and Ester Formation: The carboxylic acid group is a versatile handle for creating extensive libraries of ester and amide derivatives, which is a common strategy for modulating a molecule's pharmacokinetic properties. nih.gov
Aromatic Ring Functionalization: While the trifluoromethyl group is an electron-withdrawing group that deactivates the aniline (B41778) ring to certain reactions, further electrophilic or nucleophilic aromatic substitution reactions on either ring could introduce additional functional groups, leading to new classes of derivatives.
Reactions of the Trifluoromethyl Group: Although the carbon-fluorine bond is exceptionally strong and makes the -CF3 group generally inert, extreme reaction conditions or novel catalytic systems could potentially enable transformations involving the group itself, opening up entirely new chemical possibilities. mdpi.com
By systematically exploring these reaction pathways, chemists can expand the diversity of molecules derived from the this compound scaffold, increasing the probability of discovering compounds with valuable new functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
